4,4,4-Trifluorobutanamide
Overview
Description
4,4,4-Trifluorobutanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and stable compound that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis and Characterization
4,4,4-Trifluorobutanamide and its derivatives are often synthesized for various research applications. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized and characterized using a range of analytical techniques including IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis. This synthesis process highlights the compound's relevance in chemical research and its potential for further applications in material sciences or pharmaceuticals (Manojkumar et al., 2013).
Hydroformylation Studies
In the realm of organic synthesis, 4,4,4-trifluorobutanal, a derivative of this compound, was successfully synthesized through Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This study underscores the compound's utility in catalytic processes, potentially paving the way for its application in the production of more complex organic compounds (Ohtsuka et al., 2014).
Medicinal Chemistry
The trifluoromethyl group, closely related to this compound, is significant in medicinal chemistry. It's utilized in a range of pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and more. The review by Jeschke, Baston, & Leroux (2007) delves into the application areas of trifluoromethylated pharmaceuticals, highlighting the profound influence of fluorine atoms in life science-oriented research (Jeschke et al., 2007).
Bioorthogonal Chemistry
In a study on bioorthogonal chemistry, a cancer-imaging probe containing a trifluoroborate, related to this compound, was used to trigger pyroptosis selectively in tumour cells in mice. This innovative approach in chemical biology underscores the compound's potential in enhancing antitumour immunity and medical imaging applications (Wang et al., 2020).
properties
IUPAC Name |
4,4,4-trifluorobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBAAFBONJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361539 | |
Record name | 4,4,4-trifluorobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
461-34-7 | |
Record name | 4,4,4-trifluorobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-Trifluorobutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
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